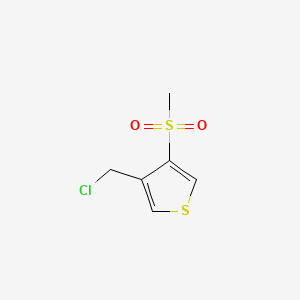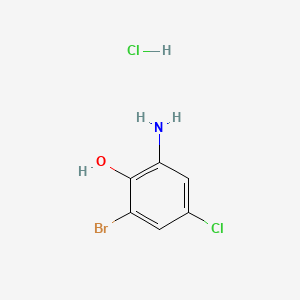
4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride (AAPN) is a widely used chemical compound in the field of biochemistry and pharmacology. It is a derivative of naphthalene, a group of compounds typically used in the manufacture of dyes, plastics, and pharmaceuticals. AAPN has been studied extensively for its potential applications in scientific research and drug discovery.
Mécanisme D'action
4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride has been shown to interact with a variety of enzymes and receptors in the body. It has been demonstrated to inhibit the enzyme acetylcholinesterase, which plays a role in the regulation of neurotransmitter release. This compound has also been shown to bind to various drug receptors, including those for opioids, cannabinoids, and serotonin. Additionally, this compound has been shown to inhibit the metabolism of drugs, including opioids, cannabinoids, and serotonin.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the enzyme acetylcholinesterase, which plays a role in the regulation of neurotransmitter release. This compound has also been shown to bind to various drug receptors, including those for opioids, cannabinoids, and serotonin. Additionally, this compound has been shown to inhibit the metabolism of drugs, including opioids, cannabinoids, and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications in scientific research. Additionally, this compound is relatively stable, making it suitable for long-term storage. However, this compound is also limited in its use in laboratory experiments due to its potential toxicity. Therefore, it is important to take proper safety precautions when handling this compound.
Orientations Futures
4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride has a wide range of potential applications in scientific research and drug discovery. There are a number of potential future directions for this compound research, including the investigation of its potential therapeutic effects, the development of new drug delivery systems, and the exploration of its potential as a diagnostic tool. Additionally, this compound could be used to study the interaction of drugs with their respective receptors, as well as to investigate the metabolism of drugs in the body. Finally, this compound could be used to study the inhibition of various enzymes, such as acetylcholinesterase.
Méthodes De Synthèse
4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride is synthesized through a multi-step process that involves the reaction of an aromatic aldehyde with an amino acid, followed by the addition of hydrochloric acid. The reaction of an aromatic aldehyde with an amino acid results in the formation of a Schiff base, which is then hydrolyzed to form an aldol condensation product. The aldol condensation product is then treated with hydrochloric acid to yield the desired this compound hydrochloride.
Applications De Recherche Scientifique
4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride has been used in a variety of scientific research applications, including the study of enzyme inhibition, receptor binding, and drug metabolism. In particular, this compound has been used to study the inhibition of the enzyme acetylcholinesterase, which plays a role in the regulation of neurotransmitter release. This compound has also been used to study the binding of various drugs to their respective receptors, as well as to investigate the metabolism of drugs in the body.
Propriétés
IUPAC Name |
[4-(2-aminoacetyl)phenyl] naphthalene-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3.ClH/c20-12-18(21)14-7-9-17(10-8-14)23-19(22)16-6-5-13-3-1-2-4-15(13)11-16;/h1-11H,12,20H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZLFDIWVFXVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)OC3=CC=C(C=C3)C(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
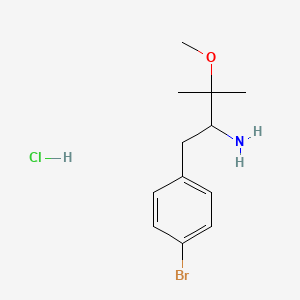
![(2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid, trifluoroacetic acid](/img/structure/B6609165.png)
![3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B6609168.png)
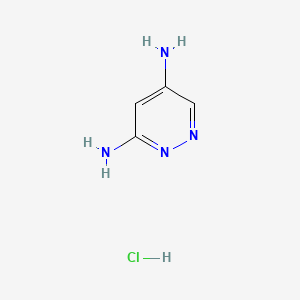
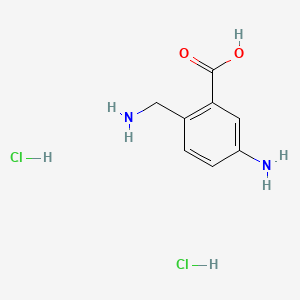

![N-[3-amino-2-(chloromethyl)propyl]-3-[4-(trifluoromethyl)phenyl]butanamide hydrochloride](/img/structure/B6609195.png)
![tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate](/img/structure/B6609197.png)
![1-[1-(1-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B6609200.png)
![N-(2-amino-1-cyclohexylethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carboxamide hydrochloride](/img/structure/B6609207.png)
![(3E,10S)-10-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,2'-morpholin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6609237.png)
![3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6609239.png)
